
3,4-Bis(2,5,8,11-tetraoxatridecan-13-yloxy)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 3,4-Bis(2,5,8,11-tetraoxatridecan-13-yloxy)benzaldehyde involves multiple steps. One common method includes the reaction of 3,4-dihydroxybenzaldehyde with 2,5,8,11-tetraoxatridecan-13-yl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane under reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure higher yields and purity.
Análisis De Reacciones Químicas
3,4-Bis(2,5,8,11-tetraoxatridecan-13-yloxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Aplicaciones Científicas De Investigación
3,4-Bis(2,5,8,11-tetraoxatridecan-13-yloxy)benzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of advanced drug conjugates.
Biology: The compound is utilized in the study of biological systems, especially in the development of targeted drug delivery systems.
Medicine: It plays a role in the design of novel therapeutic agents, particularly in the field of oncology where it is used to create antibody-drug conjugates.
Industry: The compound is used in the production of specialized polymers and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3,4-Bis(2,5,8,11-tetraoxatridecan-13-yloxy)benzaldehyde involves its interaction with specific molecular targets. In the context of drug conjugates, the compound binds to antibodies or other targeting molecules, facilitating the delivery of therapeutic agents to specific cells or tissues. The tetraoxatridecan-13-yloxy groups enhance the solubility and stability of the compound, allowing for efficient delivery and release of the active drug .
Comparación Con Compuestos Similares
3,4-Bis(2,5,8,11-tetraoxatridecan-13-yloxy)benzaldehyde can be compared with similar compounds such as:
4-(2,5,8,11-tetraoxatridecan-13-yloxy)benzaldehyde: This compound has a similar structure but differs in the position of the tetraoxatridecan-13-yloxy groups.
2,5,8,11-tetraoxatridecan-13-yl 4-methylbenzenesulfonate: This compound contains a sulfonate group instead of an aldehyde group, leading to different chemical properties and applications.
2,5,8,11-Tetraoxatridecan-13-ol:
These comparisons highlight the unique properties and applications of this compound, particularly its use in advanced drug conjugates and targeted delivery systems.
Propiedades
Número CAS |
109168-95-8 |
|---|---|
Fórmula molecular |
C25H42O11 |
Peso molecular |
518.6 g/mol |
Nombre IUPAC |
3,4-bis[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]benzaldehyde |
InChI |
InChI=1S/C25H42O11/c1-27-5-7-29-9-11-31-13-15-33-17-19-35-24-4-3-23(22-26)21-25(24)36-20-18-34-16-14-32-12-10-30-8-6-28-2/h3-4,21-22H,5-20H2,1-2H3 |
Clave InChI |
UHOVEEKFCWXJPG-UHFFFAOYSA-N |
SMILES canónico |
COCCOCCOCCOCCOC1=C(C=C(C=C1)C=O)OCCOCCOCCOCCOC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


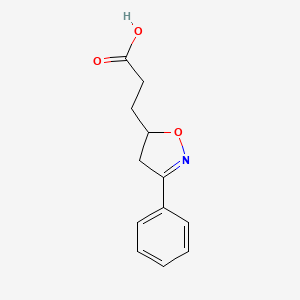
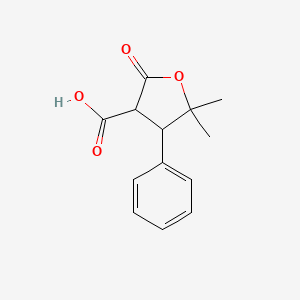
![2-(Carboxy(hydroxy)methyl)-4-(2-methoxy-2-oxoethyl)benzo[d]oxazole](/img/structure/B12886702.png)
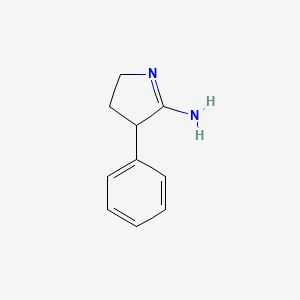
![2-{[1-(2-Nitrophenyl)-1H-pyrrol-2-yl]sulfanyl}-1-phenylethan-1-one](/img/structure/B12886709.png)
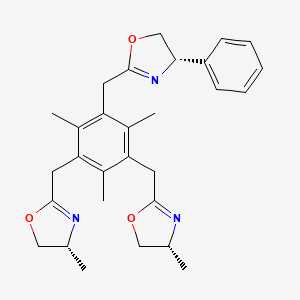
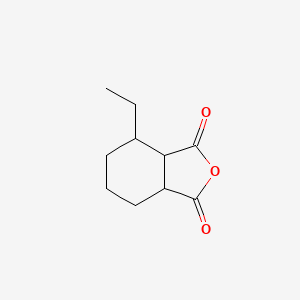
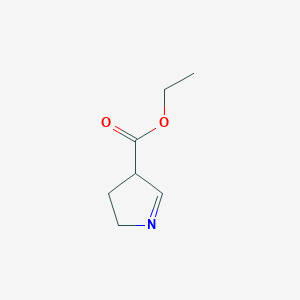
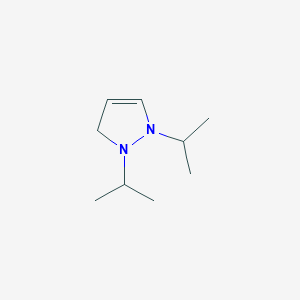

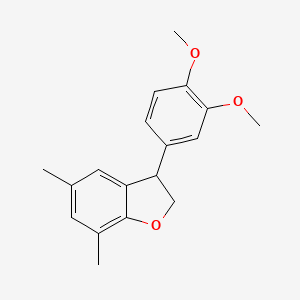
![Dichlorobis[3-hydroxy-5-(hydroxymethyl)-2-methyl-4-pyridinecarboxaldehyde]palladium](/img/structure/B12886764.png)
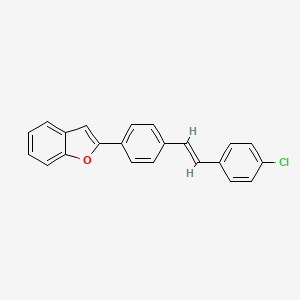
![2-(Difluoromethoxy)benzo[d]oxazole-7-acetonitrile](/img/structure/B12886783.png)
